molecular formula C29H21N3O3S2 B11526236 N-(2,3-dimethylphenyl)-2-{[6-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-1,3-benzothiazol-2-yl]sulfanyl}acetamide

N-(2,3-dimethylphenyl)-2-{[6-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-1,3-benzothiazol-2-yl]sulfanyl}acetamide

Cat. No.: B11526236
M. Wt: 523.6 g/mol
InChI Key: ABZBSIOHQHRJTL-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-2-{[6-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-1,3-benzothiazol-2-yl]sulfanyl}acetamide is a complex organic compound that features a unique combination of aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethylphenyl)-2-{[6-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-1,3-benzothiazol-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzothiazole Moiety: This can be achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Introduction of the Isoquinoline Dione Group: This step involves the reaction of the benzothiazole derivative with phthalic anhydride under acidic conditions to form the 1,3-dioxo-1H-benzo[de]isoquinoline structure.

    Coupling with the Dimethylphenyl Group: The final step involves the coupling of the intermediate with 2,3-dimethylaniline and acetic anhydride to form the desired acetamide derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethylphenyl)-2-{[6-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-1,3-benzothiazol-2-yl]sulfanyl}acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones or other oxygenated derivatives, while substitution reactions could introduce various functional groups such as halides or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, N-(2,3-dimethylphenyl)-2-{[6-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-1,3-benzothiazol-2-yl]sulfanyl}acetamide may be studied for its potential biological activity. This could include investigations into its interactions with proteins, enzymes, or other biological molecules.

Medicine

The compound’s structure suggests potential applications in medicinal chemistry, particularly in the design of new drugs. Its ability to interact with various biological targets could make it a candidate for the development of therapeutics for diseases such as cancer, infections, or neurological disorders.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as enhanced conductivity, stability, or reactivity. It may also find applications in the production of dyes, pigments, or other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-2-{[6-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-1,3-benzothiazol-2-yl]sulfanyl}acetamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or DNA. These interactions could modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2,3-dimethylphenyl)-2-{[6-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-1,3-benzothiazol-2-yl]sulfanyl}acetamide: shares structural similarities with other benzothiazole and isoquinoline derivatives.

    Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole and benzothiazole-2-thiol are structurally related and have similar reactivity.

    Isoquinoline Derivatives: Compounds such as isoquinoline-1,3-dione and 1,2,3,4-tetrahydroisoquinoline share the isoquinoline core and exhibit comparable chemical behavior.

Uniqueness

The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties. Its dual aromatic systems and functional groups provide a versatile platform for various applications, setting it apart from simpler analogs.

Properties

Molecular Formula

C29H21N3O3S2

Molecular Weight

523.6 g/mol

IUPAC Name

N-(2,3-dimethylphenyl)-2-[[6-(1,3-dioxobenzo[de]isoquinolin-2-yl)-1,3-benzothiazol-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C29H21N3O3S2/c1-16-6-3-11-22(17(16)2)30-25(33)15-36-29-31-23-13-12-19(14-24(23)37-29)32-27(34)20-9-4-7-18-8-5-10-21(26(18)20)28(32)35/h3-14H,15H2,1-2H3,(H,30,33)

InChI Key

ABZBSIOHQHRJTL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CSC2=NC3=C(S2)C=C(C=C3)N4C(=O)C5=CC=CC6=C5C(=CC=C6)C4=O)C

Origin of Product

United States

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